4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate
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Description
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a colorless to pale yellow oily liquid with a camphor and cool herbal odor . It’s a widely distributed, natural, oxygenated monoterpene .
Synthesis Analysis
The synthesis of 7-oxanorbornanes, which includes 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Physical and Chemical Properties Analysis
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane has a boiling point of 176 177°C, a melting point of 11.5°C, a freezing point of 1°C, and a flash point of 4748°C . Its refractive index is 1.455~1.460, and the relative density is 0.921~0.924 . It is soluble in 5ml 60% ethanol, ether, chloroform, glacial acetic acid, propylene glycol, and slightly soluble in water .Mechanism of Action
Properties
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)17-10-9-16(3,21-17)14(11-17)20-15(19)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYTWWJJNIJNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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